molecular formula C15H15BrO2 B14781590 4-Bromo-2-(4-methoxybenzyloxy)-1-methylbenzene

4-Bromo-2-(4-methoxybenzyloxy)-1-methylbenzene

Cat. No.: B14781590
M. Wt: 307.18 g/mol
InChI Key: GATNPLWIAJSBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene is an organic compound with the molecular formula C15H15BrO2. This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and a methyl group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-1-methyl-2-nitrobenzene and 4-methoxybenzyl alcohol.

    Reduction: The nitro group in 4-bromo-1-methyl-2-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Protection: The amino group is then protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

    Substitution: The protected amine is then reacted with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

    Deprotection: Finally, the protecting group is removed to yield 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene.

Industrial Production Methods

In industrial settings, the production of 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom and form a hydrogenated product.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Products with carbonyl groups replacing the methoxy group.

    Reduction: Hydrogenated products with the bromine atom replaced by a hydrogen atom.

Scientific Research Applications

4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene depends on its specific application. In enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine
  • 4-Bromo-2-methoxybenzyl alcohol
  • 4-Methoxybenzyl bromide

Uniqueness

4-Bromo-2-((4-methoxybenzyl)oxy)-1-methylbenzene is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in organic synthesis.

Properties

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)methoxy]-1-methylbenzene

InChI

InChI=1S/C15H15BrO2/c1-11-3-6-13(16)9-15(11)18-10-12-4-7-14(17-2)8-5-12/h3-9H,10H2,1-2H3

InChI Key

GATNPLWIAJSBPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.